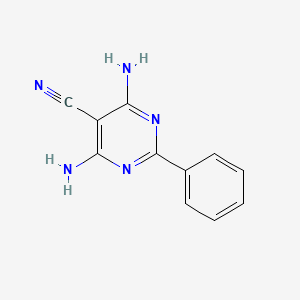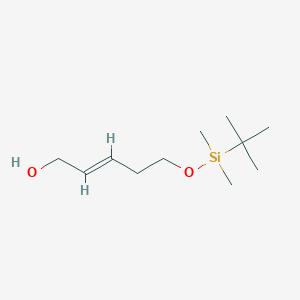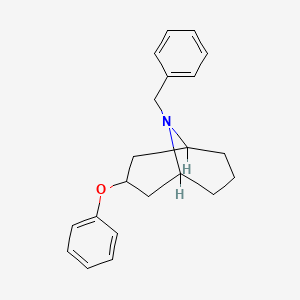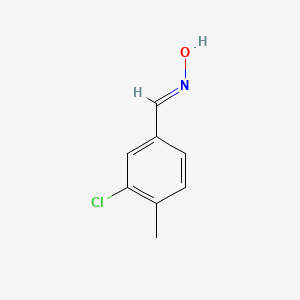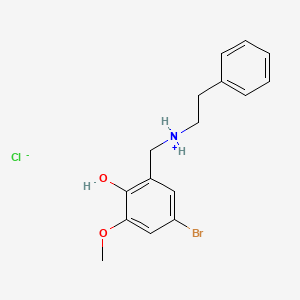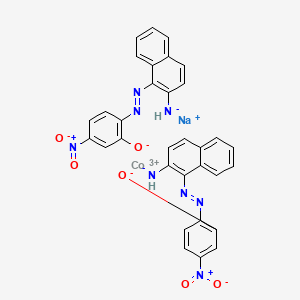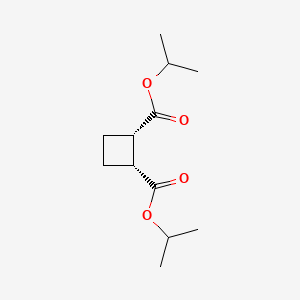
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is an organic compound with a cyclobutane ring structure substituted with two carboxylic acid ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- typically involves the photodimerization of trans-cinnamic acid derivatives. This process can be carried out under UV irradiation, leading to the formation of the cyclobutane ring. The esterification of the resulting cyclobutane-1,2-dicarboxylic acid with isopropanol in the presence of an acid catalyst yields the diisopropyl ester .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic approaches such as the photodimerization of trans-cinnamic acid followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: Cyclobutane-1,2-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutane-1,2-dicarboxylic acid, trans-
- Cyclobutane-1,2-dicarboxylic acid, cis-
- Cyclobutane-1,1-dicarboxylic acid
Uniqueness
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other cyclobutane derivatives .
Propriétés
Numéro CAS |
64011-76-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
Clé InChI |
OJDSRYHETADDNR-AOOOYVTPSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)C1CCC1C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


